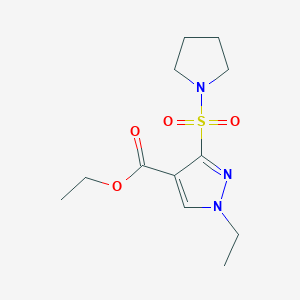![molecular formula C16H17NO3 B2423988 methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate CAS No. 329780-76-9](/img/structure/B2423988.png)
methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the ester, cyano, and dimethyl groups .Chemical Reactions Analysis
As an organic compound, “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be expected to undergo a variety of chemical reactions. These could include reactions with acids or bases, redox reactions, and various types of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate” would be determined by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Cyanoacetylation of Amines
This compound is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis of Biologically Active Novel Heterocyclic Moieties
The compound is used in the synthesis of biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Preparation of N-cyanoacetamides
The compound is used in the preparation of N-cyanoacetamides . These are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .
Electroluminescent Material in OLEDs
The compound has potential use as an electroluminescent material in the manufacture of organic light-emitting diodes (OLEDs) . It exhibits excellent optical and electrical properties .
Synthesis of π-Conjugated Organic Compounds
The compound is used in the synthesis of π-conjugated organic compounds . These compounds have interesting optical and electronic properties and are used as semiconductor materials in optoelectronic devices .
Synthesis of Oligophenylene (Bisquinoline) Design (OBM)
The compound is used in the synthesis of a small molecule of the oligophenylene (bisquinoline) design (OBM) by a Knoevenagel condensation reaction . This molecule has excellent optical and electrical properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)14(18)13(10-17)9-11-5-7-12(8-6-11)15(19)20-4/h5-9H,1-4H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFMOGPLAARRE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)

![8-(2,3-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2423909.png)


![Methyl 4-[({6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}amino)carbonyl]benzoate](/img/structure/B2423915.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423916.png)
![2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B2423919.png)
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2423920.png)
![4-Methylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2423921.png)



![4-[3-(3-Pyrid-4-YL-propylsulfanyl)-propyl]-pyridine](/img/structure/B2423927.png)